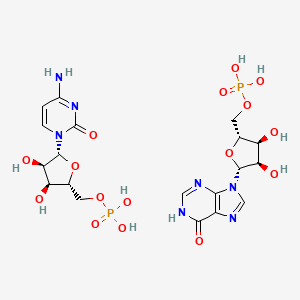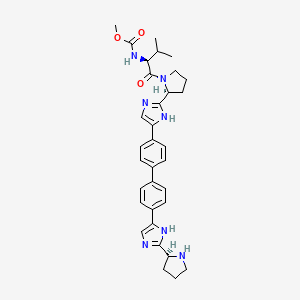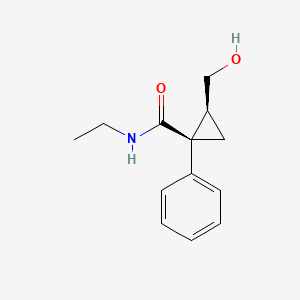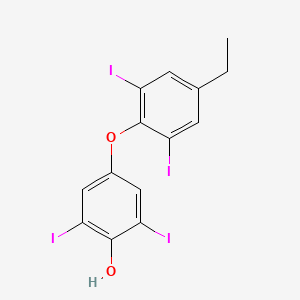
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a macrocyclic ligand known for its ability to form stable complexes with various metal ions. Its structural features allow for selective coordination, impacting its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis involves selective protection of the cyclam core followed by reactions to introduce pendant arms. Vitha et al. (2006) detailed the selective protection of 1,4,8,11-tetraazacyclotetradecane (cyclam) in position 1,4 with phosphonothioyl groups and subsequent synthesis of a cyclam derivative. The process involves moderate yield reactions and crystal structure determination of intermediates and final products (Vitha, Kotek, Rudovský, Kubíček, Císařová, Hermann, & Lukeš, 2006).
Molecular Structure Analysis
X-ray structure determinations have shown that cyclam derivatives can form both cis- and trans-isomeric complexes with metals such as Co(III), indicating the flexibility and complex behavior of these ligands in different chemical environments. This isomerism is crucial for understanding the ligand's coordination chemistry (Kotek, Hermann, Císařová, Rohovec, & Lukeš, 2001).
Chemical Reactions and Properties
The chemical reactivity of this compound is highlighted by its ability to undergo isomerization and form stable complexes with metals, which is influenced by the presence of phosphonic acid groups and the macrocyclic framework. The formation of cis and trans complexes with Co(III) and the synthesis under phase transfer catalysis conditions without the need for protection/deprotection steps are notable examples of its chemical versatility (Narayana, Seelam, & Prasanna, 2018).
Physical Properties Analysis
The cyclam-based macrocycles show significant stability and kinetic inertness, especially when coordinated with copper(II) ions. This stability, coupled with the macrocyclic effect, contributes to the unique physical properties of the ligand-metal complexes, including high thermodynamic stability and extraordinary kinetic inertness, as demonstrated by Kotek et al. (2003) (Kotek, Lubal, Hermann, Císařová, Lukeš, Godula, Svobodová, Táborský, & Havel, 2003).
Wissenschaftliche Forschungsanwendungen
Complexation with Metal Ions
A key feature of this compound is its ability to complex with transition metals, lanthanides, actinides, and other heavy metals. The affinity and selectivity towards these metal ions can be adjusted by altering the macrocyclic core size, as well as the nature and number of pendant coordinating arms on the nitrogen atoms. This adaptability makes it a valuable agent for metal ion extraction and stabilization processes (Narayana, Seelam, & Prasanna, 2018).
Structural Versatility and Reactivity
The structural versatility of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is evident in its synthesis and reactivity. It serves as a precursor for generating various derivatives through selective protection and functionalization processes. Such capabilities underscore its potential in creating tailored compounds for specific applications, ranging from catalysis to material science (Vitha et al., 2006).
Catalytic and Antimicrobial Activities
Further, the compound and its derivatives exhibit catalytic activities and have been studied for their antimicrobial properties. This includes its involvement in oxidation reactions and potential use in antimicrobial applications, highlighting its functional diversity beyond complexation capabilities (Nirmala et al., 2011).
Structural Analysis and Coordination Chemistry
The exploration of cis/trans-isomerism in cobalt(III) complexes with this compound offers insights into the subtleties of coordination chemistry, affecting the stability and reactivity of these complexes. The detailed structural analysis helps in understanding the complex's binding modes and its interaction with metal ions, which is crucial for designing metal-based drugs and catalysts (Kotek et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study and application of this compound could involve further exploration of its unique properties for selective binding of metal ions . This could lead to the development of more efficient sequestrating agents, sensors, and catalysts . Additionally, the synthesis process could be optimized to increase yield and efficiency .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves the reaction of two molecules of 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine with one molecule of 1,4,8,11-tetraazacyclotetradecane. This reaction is carried out in the presence of a suitable coupling agent and a base to form the desired compound.", "Starting Materials": [ "4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine", "1,4,8,11-tetraazacyclotetradecane", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine and 1,4,8,11-tetraazacyclotetradecane in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] } | |
CAS-Nummer |
414858-02-9 |
Produktname |
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane |
Molekularformel |
C₄₆H₈₄N₁₂ |
Molekulargewicht |
805.24 |
Synonyme |
Plexifor Impurity II; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








